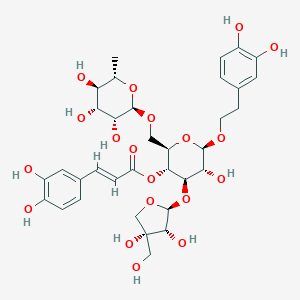
4-Chlorobenzyl chloride
Vue d'ensemble
Description
4-Chlorobenzyl chloride (4-CBC) is an organic compound with the formula C6H5CH2Cl. It is a colorless liquid with a pungent odor, and is used in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals. It is a halogenated derivative of benzyl chloride, and is a commonly used reagent in organic synthesis. 4-CBC is a versatile reagent, and has a wide range of applications in organic synthesis.
Applications De Recherche Scientifique
Chlorination and Zeolite Catalysis
4-Chlorobenzyl chloride (4-ClBC) is used in liquid-phase chlorination processes, particularly with zeolite catalysts. Zeolite H(26.1) K–L and K–L have been found to show high rates of benzyl chloride (BC) conversion and selectivity for 4-ClBC, respectively. This process is significant for achieving para-selective chlorination of benzyl chloride to 4-ClBC, demonstrating the potential of zeolites in facilitating specific chlorination reactions (Singh & Kale, 1999).
Synthesis of Lithiated Benzyllithiums
The synthesis of lithiated benzyllithiums from chlorobenzyl chlorides, including 4-ClBC, has been explored. This process, catalyzed by DTBB, involves the reaction of chlorobenzyl chlorides with lithium and different electrophiles, leading to the formation of various compounds after hydrolysis (Gómez, Huerta, & Yus, 1997).
Synthesis of Chemical Intermediates
4-ClBC is used in the synthesis of complex chemical intermediates. For instance, it has been utilized in the production of 2-Cyano-2, 2-bis(4-fluorobenzyl)ethyl Acetate, highlighting its role in the formation of advanced chemical compounds (Tian, 2015).
NQR Spin-Lattice Relaxation Studies
4-ClBC has been studied for its temperature-dependent nuclear quadrupole resonance (NQR) spin-lattice relaxation times. Such studies are essential in understanding molecular motions and relaxation mechanisms in compounds like 4-ClBC (González, Pusiol, & Brunetti, 1984).
Friedel-Crafts Acylation
The compound has been used in Friedel-Crafts acylation reactions, as seen in the synthesis of 6-Chloro-1-indanone. This showcases its utility in facilitating key steps in organic synthesis (Luo, 2010).
Mécanisme D'action
Target of Action
4-Chlorobenzyl chloride is a chemical compound used in various organic synthesis reactions . It is often used as a reagent in the derivatization of other compounds, such as calixarenes and tryptamines . .
Mode of Action
The mode of action of this compound is primarily through its reactivity as an alkylating agent . Alkylating agents can transfer their alkyl group to other molecules, which can lead to significant changes in the target molecule’s structure and function . In the case of this compound, it can react with water in a hydrolysis reaction to form benzyl alcohol and hydrochloric acid .
Biochemical Pathways
It has been used as a test compound for determining rat hepatocellular thiols by hplc , suggesting that it may interact with thiol groups in proteins, potentially affecting various biochemical pathways.
Pharmacokinetics
Its high volatility suggests that it could be readily absorbed and distributed in the body, but this would also depend on factors such as route of exposure and dose.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its reactivity suggests that it could be affected by the presence of other reactive substances. Its volatility suggests that it could be easily lost from open systems, potentially reducing its efficacy. Furthermore, it is described as a low-melting solid , suggesting that its physical state, and therefore its reactivity, could be affected by temperature.
Safety and Hazards
Orientations Futures
While specific future directions for 4-Chlorobenzyl chloride are not mentioned in the search results, it continues to be used as an intermediate in the production of various compounds , suggesting ongoing relevance in chemical synthesis.
Relevant Papers The paper titled “this compound” provides more detailed information about the compound . Another paper titled “Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study” discusses the antimicrobial activity of compounds similar to this compound .
Propriétés
IUPAC Name |
1-chloro-4-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZAEUFPPSRDOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051530 | |
| Record name | 4-Chlorobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
223 °C | |
| Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN CARBON DISULFIDE; SLIGHTLY SOL IN ALCOHOL, >10% in benzene, >10% in ethyl ether, >10% in acetic acid, For more Solubility (Complete) data for 1-CHLORO-4-CHLOROMETHYLBENZENE (7 total), please visit the HSDB record page. | |
| Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.270-1.280 AT 25 DEG/15 °C | |
| Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Twenty dichloromethyl compounds have been tested as potential mechanism based inactivators of the major phenobarbital inducible isozyme of rat liver cytochrome p450 in a reconstituted system. With the exception of dichloromethane and dichloroacetamide, all the compounds decreased the ethoxycoumarin deethylase activity of the enzyme in a time and NADPH dependent manner. | |
| Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID, Colorless needles | |
CAS RN |
104-83-6 | |
| Record name | 4-Chlorobenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | para-Chlorobenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorobenzyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-4-(chloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chlorobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,4-dichlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-CHLOROBENZYLCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9HS4N7D3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
31 °C | |
| Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-chlorobenzyl chloride?
A1: The molecular formula of this compound is C7H6Cl2, and its molecular weight is 161.03 g/mol. []
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers have characterized this compound using various spectroscopic techniques. The X-ray structure has been determined, confirming its molecular structure. [, ] Additionally, Nuclear Quadrupole Resonance (NQR) spectroscopy studies have been conducted to understand its molecular motions. [, ]
Q3: How can this compound be synthesized?
A3: One approach to synthesize this compound is through the para-selective chlorination of benzyl chloride using zeolite catalysts. [, ] Another method involves using 4-chlorotoluene as the starting material and boron trichloride as the chlorination agent. []
Q4: What are some common reactions involving this compound?
A4: this compound is a key starting material in the synthesis of various compounds. It can be used in Arbuzov rearrangement reactions to synthesize 4-chlorobenzyl phosphate. [, ] It can also react with diethyl malonate to synthesize 6-chloro-1-indanone. [, ] Furthermore, it serves as a reactant in the synthesis of the medical intermediate 2-(p-chlorobenzyl) pyridine through condensation with pyridine hydrochloride. []
Q5: Can this compound be used in the synthesis of thioethers?
A5: Yes, this compound can react with hydrogen sulfide in the presence of a phase transfer catalyst to produce bis(4-chlorobenzyl) sulfide. This reaction is particularly interesting as it offers a green alternative to the Claus process for utilizing hydrogen sulfide and producing value-added chemicals. []
Q6: How does this compound behave in Friedel-Crafts benzylation reactions?
A6: Interestingly, when used in the Friedel-Crafts benzylation of 1,4-dimethoxybenzene with a clayzic catalyst (zinc-exchanged montmorillonite K10), this compound exhibits reversed selectivity and reactivity compared to 4-bromobenzyl bromide. This observation highlights the importance of catalyst choice in influencing reaction outcomes. []
Q7: What are the main applications of this compound?
A7: this compound is primarily used as a building block in organic synthesis. It is involved in the preparation of various compounds, including pharmaceuticals, fluorescent whitening agents, and other specialty chemicals. [, , ]
Q8: Can you provide an example of a pharmaceutical application of this compound?
A8: this compound is a crucial starting material in the multi-step synthesis of sibutramine hydrochloride, a medication used to manage obesity. Researchers have focused on optimizing this synthesis for industrial production due to the drug's therapeutic relevance. [, ]
Q9: How is this compound utilized in the synthesis of fluorescent whitening agents?
A9: this compound serves as a precursor to 4-chlorobenzyl phosphate, which then undergoes a Wittig-Horner condensation reaction to produce the intermediate 4-chloro-diphenylethene-2′-sulfonic acid. This intermediate is further reacted to yield the fluorescent whitening agent CBS. []
Q10: Is there any information available on the environmental impact of this compound?
A11: While specific information on the environmental impact of this compound might be limited within the provided research, it's essential to consider its potential ecotoxicological effects. Further research is necessary to develop strategies for mitigating any negative impacts associated with its production, use, and disposal. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,2,2-triphenylethyl hydrogen phosphate](/img/structure/B144034.png)



![2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B144042.png)
![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B144046.png)



![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B144050.png)

